(3-Phenylpyrazin-2-yl)methanamine
Description
(3-Phenylpyrazin-2-yl)methanamine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a phenyl group at position 3 and a methanamine (-CH₂NH₂) group at position 2. Pyrazine derivatives are widely studied for their role in medicinal chemistry, materials science, and chemical sensing due to their electron-deficient aromatic system, which facilitates interactions with metal ions and biological targets. This compound has been explored in the synthesis of fluorescent probes for Zn(II) detection (as seen in ) and as intermediates in multicomponent reactions ().
Properties
CAS No. |
1368468-03-4 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3-phenylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 |
InChI Key |
YBRFKRZYYBLASQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (3-Phenylpyrazin-2-yl)methanamine with analogs, emphasizing structural variations and their implications:
Key Research Findings
Physicochemical Properties
- Solubility : Pyrazine derivatives generally exhibit lower aqueous solubility than furan analogs due to aromatic electron deficiency, complicating formulation .
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